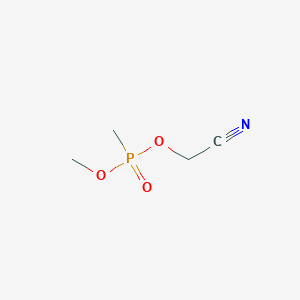
1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene is a fluorinated organic compound with the molecular formula C8H6F6 . This compound is characterized by its unique structure, which includes six fluorine atoms and two methyl groups attached to a cyclohexa-1,4-diene ring. The presence of multiple fluorine atoms imparts distinct chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the fluorination of 2,5-dimethylcyclohexa-1,4-diene using a fluorinating agent such as elemental fluorine (F2) or fluorine-containing reagents under controlled conditions. The reaction typically requires a solvent like hexafluoroisopropanol to facilitate the process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of double bonds in the cyclohexa-1,4-diene ring.
Substitution Reactions: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as or can be used in the presence of a catalyst.
Substitution Reactions: Reagents like (e.g., amines, alcohols) can be employed to replace fluorine atoms.
Major Products Formed:
Electrophilic Addition: Products include of the original compound.
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorinated organic compounds.
Biology: Investigated for its potential use in biological assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 1,3,3,4,6,6-hexafluoro-2,5-dimethylcyclohexa-1,4-diene involves its interaction with molecular targets through its fluorinated and diene structure. The compound can participate in electrophilic and nucleophilic reactions , affecting various biochemical pathways. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in chemical synthesis .
Comparación Con Compuestos Similares
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar applications in chemical synthesis and as a solvent.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated compound used in organic synthesis.
Uniqueness: 1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene is unique due to its diene structure combined with multiple fluorine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds .
Propiedades
Número CAS |
60903-77-7 |
|---|---|
Fórmula molecular |
C8H6F6 |
Peso molecular |
216.12 g/mol |
Nombre IUPAC |
1,3,3,4,6,6-hexafluoro-2,5-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C8H6F6/c1-3-5(9)8(13,14)4(2)6(10)7(3,11)12/h1-2H3 |
Clave InChI |
VZEVJKBXYWEBAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(C1(F)F)F)C)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)](/img/structure/B14608481.png)
![Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate](/img/structure/B14608488.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl-](/img/structure/B14608489.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol)](/img/structure/B14608497.png)
![3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14608505.png)
![Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane](/img/structure/B14608516.png)


![4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14608532.png)


![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)

![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)
